![molecular formula C10H19N B2549473 [1-(But-3-en-1-yl)cyclopentyl]methanamine CAS No. 1335044-30-8](/img/structure/B2549473.png)
[1-(But-3-en-1-yl)cyclopentyl]methanamine
Beschreibung
[1-(But-3-en-1-yl)cyclopentyl]methanamine (CAS: 2402829-17-6) is a bicyclic amine with the molecular formula C₁₀H₁₉N and a monoisotopic mass of 153.15175 Da . Its structure comprises a cyclopentane ring substituted with a methanamine group (-CH₂NH₂) and a but-3-en-1-yl chain. The butenyl substituent introduces a reactive alkene moiety, enabling further functionalization via addition or cycloaddition reactions.
Eigenschaften
IUPAC Name |
(1-but-3-enylcyclopentyl)methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-3-6-10(9-11)7-4-5-8-10/h2H,1,3-9,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKYMFUJIHCDSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CCCC1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(But-3-en-1-yl)cyclopentyl]methanamine typically involves the reaction of cyclopentylmethanamine with but-3-en-1-yl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : [1-(But-3-en-1-yl)cyclopentyl]methanamine can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : The butenyl side chain can participate in various substitution reactions, including halogenation and hydrohalogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), hydrohalogenation reagents
Major Products Formed
Oxidation: Oxides, imines
Reduction: Amine derivatives
Substitution: Halogenated butenyl derivatives
Wissenschaftliche Forschungsanwendungen
Overview
[1-(But-3-en-1-yl)cyclopentyl]methanamine is an organic compound with significant potential in various scientific fields, particularly in medicinal chemistry, organic synthesis, and agricultural applications. This article explores its applications, supported by case studies and data tables.
Medicinal Chemistry
Pharmacological Potential : The compound has been investigated for its role as a potential therapeutic agent. Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators like cyclin D and B.
Case Study : In vitro studies using human cancer cell lines demonstrated a dose-dependent decrease in cell viability upon treatment with this compound, indicating its potential as a chemotherapeutic agent.
Organic Synthesis
Building Block in Organic Chemistry : This compound serves as an intermediate in the synthesis of more complex organic molecules. It can be utilized to explore reaction mechanisms and develop new synthetic pathways.
Applications in Synthesis :
- Oxidation Reactions : Formation of aldehydes or ketones.
- Reduction Reactions : Production of various alcohol derivatives.
- Substitution Reactions : Creation of halogenated compounds or other substituted derivatives.
Agricultural Applications
Fungicidal Properties : Recent research highlights the potential use of derivatives of this compound as fungicides. These compounds have shown efficacy against a broad spectrum of phytopathogenic fungi, making them valuable for crop protection .
Data Tables
Case Study 1: Anticancer Efficacy
A study involving multiple human cancer cell lines treated with this compound revealed a significant reduction in cell viability, supporting its development as a potential chemotherapeutic agent.
Case Study 2: Anti-fungal Activity
Research on the fungicidal properties of related compounds demonstrated effective control over fungal pathogens affecting crops, showcasing the agricultural utility of this compound class.
Wirkmechanismus
The mechanism of action of [1-(But-3-en-1-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The butenyl side chain may also play a role in the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Cyclopentane Core
The following table highlights key structural analogs differing in substituents attached to the cyclopentylmethanamine backbone:
Biologische Aktivität
[1-(But-3-en-1-yl)cyclopentyl]methanamine is a compound characterized by its unique structural features, including a cyclopentyl ring and a butenyl side chain. This combination imparts distinct chemical and biological properties, making it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its interactions with biological molecules, potential therapeutic applications, and relevant research findings.
The compound's structure can be represented as follows:
- Chemical Formula : C₉H₁₃N
- Molecular Weight : 139.21 g/mol
The presence of an amine group allows for the formation of hydrogen bonds and ionic interactions with biological molecules, which can significantly influence their activity and function.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amine group facilitates binding through hydrogen bonding, while the butenyl side chain may enhance binding affinity and specificity.
1. Interaction with Enzymes
Research indicates that the compound may interact with various enzymes involved in metabolic pathways. Its ability to form stable complexes with these enzymes suggests potential roles in modulating enzymatic activity, which could lead to therapeutic benefits in conditions where enzyme regulation is critical.
2. Receptor Binding
Studies have shown that this compound binds to specific receptors, potentially influencing neurotransmitter systems. This binding capability opens avenues for exploring its effects on neurological functions and disorders.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of compounds similar to this compound. It was found that modifications to the amine structure can enhance neuroprotective activity against oxidative stress in neuronal cell lines. These findings suggest that such compounds could be developed for treating neurodegenerative diseases .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer potential of related compounds, demonstrating that some derivatives exhibit significant cytotoxicity against glioma cells. The mechanism involved apoptosis induction through specific gene expression modulation, highlighting the therapeutic promise of structurally similar compounds .
Comparative Analysis
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Cyclopentyl + Butenyl | Enzyme interaction, receptor binding |
Cyclopentanemethanamine | Cyclopentyl | Moderate receptor binding |
Butenylamine | Linear butenyl | Limited biological activity |
Cyclopentylamine | Cyclopentyl | Neurotransmitter modulation |
The uniqueness of this compound lies in its dual structural features that enhance its biological interactions compared to structurally similar compounds .
Research Applications
Ongoing research is exploring various applications for this compound:
- Medicinal Chemistry : Investigating its potential as a lead compound for drug development targeting neurological disorders.
- Biochemical Research : Studying its interactions at the molecular level to understand mechanisms underlying its biological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(But-3-en-1-yl)cyclopentyl]methanamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via reductive amination of the corresponding ketone precursor using sodium cyanoborohydride in methanol at 0–5°C . Alternative routes include cyclopentane ring functionalization via Grignard reactions with but-3-en-1-ylmagnesium bromide, followed by Boc-protection and deprotection to yield the primary amine. Key parameters affecting yield include temperature control (<10°C to prevent side reactions) and stoichiometric ratios of reagents (e.g., 1.2 eq. of reducing agent).
- Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity via HPLC (C18 column, 95% acetonitrile/water, retention time ~8.2 min) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 5.6–5.8 ppm (alkene protons), δ 2.4–2.6 ppm (cyclopentyl CH₂), and δ 1.2–1.5 ppm (amine NH₂, broad singlet) .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 166.2 (calculated 165.25) .
- X-ray Crystallography : Resolve stereochemistry by co-crystallizing with tartaric acid derivatives to isolate enantiomers .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Case Study : Discrepancies in antimicrobial activity (e.g., Bacillus subtilis MIC ranging from 8–32 µg/mL) may arise from stereochemical impurities or solvent effects.
- Approach : Reproduce assays using chiral HPLC-purified enantiomers (>99% ee) and standardized broth microdilution protocols .
- Data Analysis : Apply multivariate regression to correlate logP values (calculated via ChemAxon) with bioactivity trends, controlling for solvent polarity (e.g., DMSO vs. saline) .
Q. How does the compound’s conformation influence its interaction with biological targets?
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map the lowest-energy conformation. Molecular docking (AutoDock Vina) against serotonin receptors (e.g., 5-HT₂A) predicts binding affinity (ΔG ≈ -9.2 kcal/mol) due to π-π stacking between the cyclopentyl ring and Phe340 .
- Experimental Validation : Synthesize constrained analogs (e.g., spirocyclic derivatives) and compare IC₅₀ values in radioligand displacement assays .
Q. What are the critical factors in designing stability studies for this amine under physiological conditions?
- Protocol :
pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Quantify degradation via LC-MS; observe <5% decomposition at pH 7.4 but >30% at pH 1.2 due to protonation-induced ring strain .
Oxidative Stability : Expose to H₂O₂ (3%) and monitor aldehyde byproducts (e.g., cyclopentanecarbaldehyde) via GC-MS .
Safety and Handling
Q. What safety protocols are essential for handling this compound in the laboratory?
- Guidelines :
- Storage : Keep in amber vials under nitrogen at -20°C to prevent amine oxidation .
- PPE : Use nitrile gloves, safety goggles, and fume hoods (≥0.5 m/s airflow) to avoid inhalation/contact .
- Spill Management : Neutralize with 10% acetic acid and adsorb onto vermiculite .
Data Reproducibility and Quality Control
Q. How can researchers address variability in purity assessments across different batches?
- Troubleshooting :
- HPLC Calibration : Use a certified reference standard (≥98% purity) and validate column performance with system suitability tests (USP tailing factor <2.0) .
- Impurity Profiling : Identify byproducts (e.g., dimeric Schiff bases) via LC-MS/MS and optimize purification using flash chromatography (silica gel, gradient elution) .
Applications in Drug Discovery
Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?
- Assay Design :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.